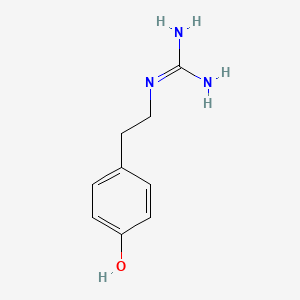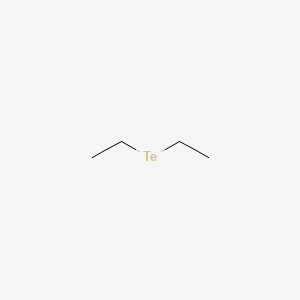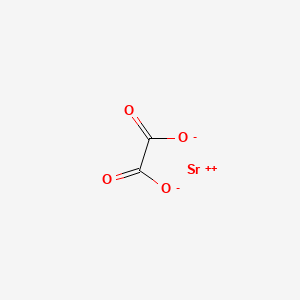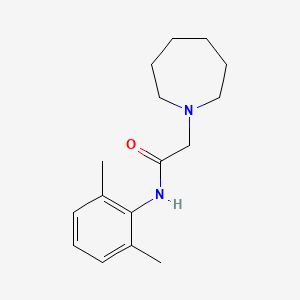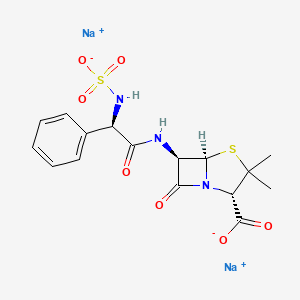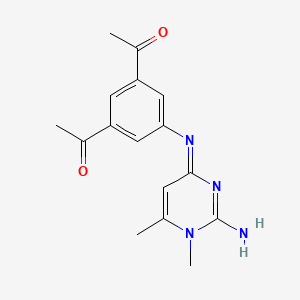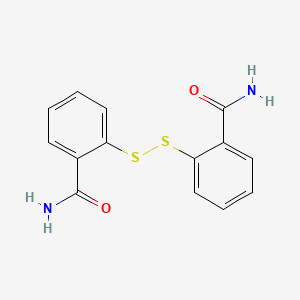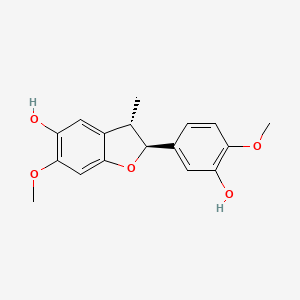
(2S,3S)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-3-methyl-2,3-dihydro-1-benzofuran-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-3-methyl-2,3-dihydro-1-benzofuran-5-ol is a complex organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-3-methyl-2,3-dihydro-1-benzofuran-5-ol typically involves several steps, starting from simpler aromatic compounds. One common approach is the cyclization of a suitably substituted phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and advanced reaction monitoring systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-3-methyl-2,3-dihydro-1-benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-3-methyl-2,3-dihydro-1-benzofuran-5-ol is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has been studied for its potential antioxidant and anti-inflammatory properties. Its ability to interact with biological molecules makes it a candidate for further research in drug development and therapeutic applications.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in treating various diseases, including cancer and neurodegenerative disorders. The presence of multiple functional groups allows for the design of molecules that can target specific biological pathways.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-3-methyl-2,3-dihydro-1-benzofuran-5-ol involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, modulating their activity. This compound may also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-(3-hydroxy-4-methoxyphenyl)-3-methyl-2,3-dihydro-1-benzofuran-5-ol: Lacks the 6-methoxy group, which may affect its chemical and biological properties.
(2S,3S)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-2,3-dihydro-1-benzofuran-5-ol: Lacks the 3-methyl group, potentially altering its reactivity and interactions.
(2S,3S)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-3-methyl-1-benzofuran-5-ol: Lacks the dihydro structure, which may influence its stability and biological activity.
Uniqueness
The unique combination of functional groups and stereochemistry in (2S,3S)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-3-methyl-2,3-dihydro-1-benzofuran-5-ol sets it apart from similar compounds
Properties
CAS No. |
25089-37-6 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(2S,3S)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-3-methyl-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C17H18O5/c1-9-11-7-13(19)16(21-3)8-15(11)22-17(9)10-4-5-14(20-2)12(18)6-10/h4-9,17-19H,1-3H3/t9-,17-/m0/s1 |
InChI Key |
AHLYGBUCWDHKBC-XYZCENFISA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=CC(=C(C=C12)O)OC)C3=CC(=C(C=C3)OC)O |
SMILES |
CC1C(OC2=CC(=C(C=C12)O)OC)C3=CC(=C(C=C3)OC)O |
Canonical SMILES |
CC1C(OC2=CC(=C(C=C12)O)OC)C3=CC(=C(C=C3)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


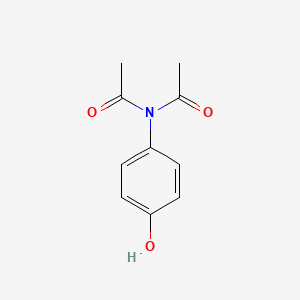

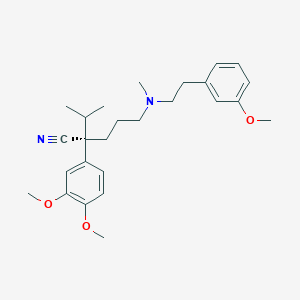
![4,4'-BIS[(4-(PHENYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL)AMINO]STILBENE-2,2'-DISULFONIC ACID](/img/structure/B1213409.png)

